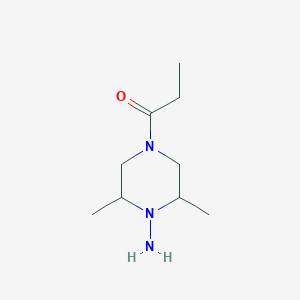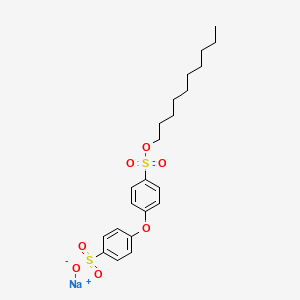![molecular formula C10H11Cl2NO3S2 B13822707 3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)
3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine is a synthetic organic compound characterized by the presence of a thiazolidine ring attached to a sulfonyl group, which is further connected to a dichloro-methoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with thiazolidine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like primary amines or thiols, in the presence of a base, are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiazolidine ring may also interact with biological molecules, affecting various cellular pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
3,4-Dichloro-2-methoxyphenylboronic acid: Shares the dichloro-methoxyphenyl moiety but differs in the functional group attached.
3,4-Dimethoxyphenethylamine: Similar aromatic structure but with different substituents.
Uniqueness
3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine is unique due to the combination of the sulfonyl group and thiazolidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C10H11Cl2NO3S2 |
|---|---|
分子量 |
328.2 g/mol |
IUPAC名 |
3-(3,4-dichloro-2-methoxyphenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H11Cl2NO3S2/c1-16-10-8(3-2-7(11)9(10)12)18(14,15)13-4-5-17-6-13/h2-3H,4-6H2,1H3 |
InChIキー |
WOLDDHRYEDASDL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfonyl}propanoic acid](/img/structure/B13822632.png)

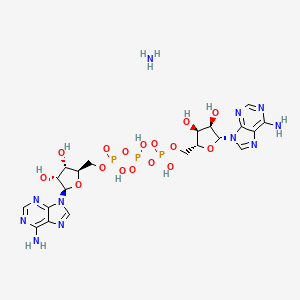
![N-(3-[2-Furyl]acryloyl)-Ala-Phe amide](/img/structure/B13822647.png)
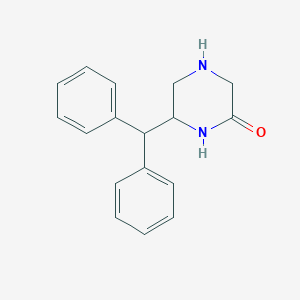
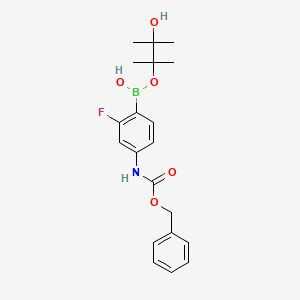
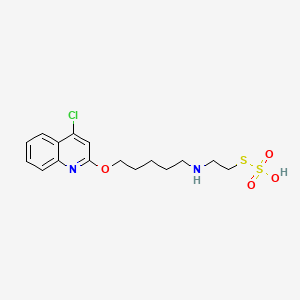
![1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo](/img/structure/B13822664.png)
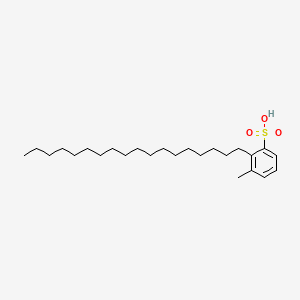
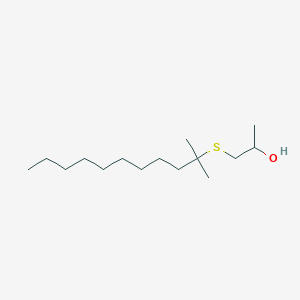
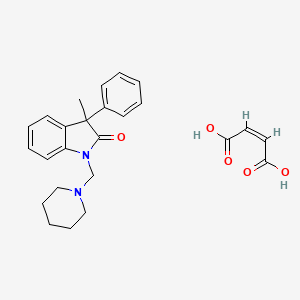
![P-[(5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzamide](/img/structure/B13822684.png)
